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Compound of Interest

Compound Name: 3,4-Difluoro-2-nitroaniline

Cat. No.: B1607538 Get Quote

3,4-Difluoro-2-nitroaniline is a fluorinated aromatic amine that serves as a highly valuable, yet

specific, building block in modern synthetic chemistry. Its unique substitution pattern—an ortho-

nitro group flanked by an amine and a fluorine atom, with an additional fluorine at the meta

position—creates a distinct electronic and steric environment. This arrangement imparts

specific reactivity profiles that are of significant interest in the fields of medicinal chemistry,

agrochemical synthesis, and materials science.

It is critical for researchers to distinguish this compound, CAS number 292145-76-7, from its

more commonly cited isomers, such as 4,5-difluoro-2-nitroaniline (CAS: 78056-39-0) and 2,3-

difluoro-6-nitroaniline (CAS: 211693-73-1). While sharing the same molecular formula, their

structural differences lead to vastly different reactivity and synthetic outcomes. This guide

focuses exclusively on the 3,4-difluoro-2-nitroaniline isomer, providing a comprehensive

overview of its properties, synthesis, and potential applications.

Section 1: Physicochemical and Computed
Properties
The fundamental physicochemical properties of 3,4-Difluoro-2-nitroaniline are summarized

below. This data is essential for reaction planning, solvent selection, and purification protocol

development.
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Property Value Source

CAS Number 292145-76-7 -

Molecular Formula C₆H₄F₂N₂O₂ [1]

Molecular Weight 174.10 g/mol [1]

Appearance
Expected to be a yellow or

orange crystalline solid
(Inference)

Melting Point 128 °C [2]

Boiling Point 318.4 ± 37.0 °C (Predicted) [2]

Density 1.554 ± 0.06 g/cm³ (Predicted) [2]

pKa -1.13 ± 0.10 (Predicted) [2]

XLogP3 1.8 [1]

Topological Polar Surface Area 71.8 Å² [1]

Section 2: Proposed Synthesis and Mechanistic
Rationale
A validated, published synthesis for 3,4-Difluoro-2-nitroaniline is not readily available in

mainstream chemical literature. However, a robust and logical synthetic route can be designed

based on established principles of electrophilic aromatic substitution and the known reactivity

of related precursors. The proposed pathway begins with the commercially available 3,4-

difluoroaniline.

Causality of the Synthetic Strategy
The primary challenge is the regioselective introduction of a nitro group at the C2 position,

ortho to the amine. Direct nitration of 3,4-difluoroaniline is problematic as the strong activating

and ortho-, para-directing amino group would lead to a mixture of products and potential

oxidation under harsh nitrating conditions.

Therefore, a protecting group strategy is optimal. The amino group is first acetylated to form an

acetamido group (-NHCOCH₃). This serves two critical functions:
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Moderation of Reactivity: It tempers the activating nature of the amine, preventing over-

nitration and oxidative side reactions.

Steric Direction: The bulkier acetamido group sterically hinders the C6 position, favoring

electrophilic attack at the less hindered C2 position. The electronic directing effects of the

acetamido (ortho-directing) and the C3-fluoro group combine to strongly favor nitration at C2.

Following successful nitration, a simple acid-catalyzed hydrolysis removes the acetyl protecting

group to yield the target molecule.

3,4-Difluoroaniline
(Starting Material)

3,4-Difluoroacetanilide
(Protected Intermediate)

 Step 1: Acetylation 
 (CH₃CO)₂O, Pyridine 

3,4-Difluoro-2-nitroacetanilide
(Nitrated Intermediate)

 Step 2: Nitration 
 HNO₃ / H₂SO₄, 0°C 

3,4-Difluoro-2-nitroaniline
(Final Product)

 Step 3: Hydrolysis 
 aq. HCl, Reflux 

Click to download full resolution via product page

Caption: Proposed three-step synthesis of 3,4-Difluoro-2-nitroaniline.

Detailed Experimental Protocol (Proposed)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1607538?utm_src=pdf-body-img
https://www.benchchem.com/product/b1607538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Acetylation of 3,4-Difluoroaniline

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline (1.0 eq)

in pyridine or dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis

indicates complete consumption of the starting material.

Quench the reaction by pouring it into ice-cold water.

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 3,4-

difluoroacetanilide.

Step 2: Nitration of 3,4-Difluoroacetanilide

To a flask containing concentrated sulfuric acid (H₂SO₄), cooled to 0 °C, add the 3,4-

difluoroacetanilide (1.0 eq) from Step 1 in small portions, ensuring the temperature does not

exceed 5 °C.

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to

concentrated sulfuric acid at 0 °C.

Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the internal

temperature at 0-5 °C throughout the addition. This procedure is based on the successful

nitration of a similar substrate.[2]

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

Carefully pour the reaction mixture onto crushed ice.

Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is

neutral, and dry to obtain crude 3,4-difluoro-2-nitroacetanilide.

Step 3: Hydrolysis of 3,4-Difluoro-2-nitroacetanilide
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Suspend the crude product from Step 2 in a mixture of ethanol and 6M aqueous hydrochloric

acid.

Heat the mixture to reflux and maintain for 2-4 hours, following the progress by TLC until the

intermediate is consumed. This deprotection method is effective for related nitroacetanilides.

[3]

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate

the product.

Neutralize the solution carefully with an aqueous base (e.g., NaHCO₃ or NaOH solution).

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate

mixture) to yield pure 3,4-Difluoro-2-nitroaniline.

Section 3: Spectroscopic Signature Analysis
(Predicted)
Experimental spectra for this specific CAS number are not widely published. The following

analysis provides the expected spectroscopic characteristics to aid researchers in identifying

the compound after synthesis.

Caption: Structure of 3,4-Difluoro-2-nitroaniline.

¹H NMR: The aromatic region will be most informative. Two protons are present on the ring

(H-5 and H-6).

H-6: Expected to appear further downfield (~7.5-7.8 ppm) due to the deshielding effect of

the ortho-nitro group. It will appear as a complex multiplet, likely a doublet of doublets of

doublets (ddd), due to coupling with H-5 (³JHH ≈ 8-9 Hz), F-4 (⁴JHF ≈ 6-8 Hz), and F-3

(⁵JHF ≈ 2-3 Hz).
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H-5: Expected to be upfield relative to H-6 (~6.8-7.1 ppm). It will also be a complex

multiplet (ddd) due to coupling with H-6 (³JHH ≈ 8-9 Hz), F-4 (³JHF ≈ 9-10 Hz), and F-3

(⁴JHF ≈ 5-7 Hz).

-NH₂: A broad singlet is expected between 5.0-6.0 ppm, the chemical shift of which is

dependent on solvent and concentration.

¹³C NMR: Six distinct aromatic carbon signals are expected. The carbons bonded to fluorine

(C-3, C-4) will appear as doublets with large coupling constants (¹JCF ≈ 240-260 Hz). The

carbons adjacent to fluorine will show smaller couplings (²JCF).

¹⁹F NMR: Two distinct signals are expected, each showing coupling to each other and to the

nearby aromatic protons.

IR Spectroscopy: Key diagnostic peaks should be observed at:

~3500-3300 cm⁻¹: Two sharp bands corresponding to the N-H asymmetric and symmetric

stretching of the primary amine.

~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong absorptions from the asymmetric and

symmetric NO₂ stretching, respectively.

~1200-1300 cm⁻¹: Strong C-F stretching vibrations.

~1600-1620 cm⁻¹: N-H bending (scissoring) vibration.

Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z = 174.02.

Section 4: Chemical Reactivity and Synthetic
Potential
The utility of 3,4-Difluoro-2-nitroaniline as a synthetic intermediate stems from the distinct

reactivity of its three functional components: the amino group, the nitro group, and the

fluorinated aromatic ring.
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Amine Group Reactivity

Nitro Group Reactivity Aromatic Ring Reactivity

3,4-Difluoro-2-nitroaniline

Diazotization
(Sandmeyer Rxn)

NaNO₂, HCl
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RCOCl

Alkylation

R-X

Reduction to Amine
(e.g., H₂, Pd/C)

[H]

Nucleophilic Aromatic
Substitution (SNAr)

Nu⁻

Forms Diamine Precursor Displacement of Fluorine
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Caption: Key reaction pathways for 3,4-Difluoro-2-nitroaniline.

Amino Group Reactions: The primary amine is a versatile handle for building molecular

complexity. It can undergo diazotization to form a diazonium salt, which is a gateway to a

wide array of functionalities via Sandmeyer-type reactions. It is also readily acylated,

sulfonated, or alkylated to build larger scaffolds.

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various

standard conditions (e.g., H₂/Pd/C, SnCl₂, Fe/HCl). This transformation is fundamental in

many synthetic campaigns, yielding a difluoro-ortho-phenylenediamine derivative. Such

derivatives are cornerstone precursors for heterocyclic ring systems like benzimidazoles,

which are prevalent in pharmacologically active molecules.

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine

atoms and, more significantly, a strong ortho-nitro group, renders the aromatic ring highly

electron-deficient. This activates the ring, particularly the fluorine at the C4 position, towards

SNAr. This allows for the displacement of the fluoride ion by a wide range of nucleophiles

(O-, N-, S-based), providing a powerful method for C-O, C-N, and C-S bond formation.
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Applications in Drug Discovery and Agrochemicals
Based on the established use of its analogs, 3,4-difluoro-2-nitroaniline is an excellent

candidate intermediate for:

Pharmaceuticals: The incorporation of fluorine is a well-established strategy to enhance

metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] This scaffold is

ideal for synthesizing inhibitors of kinases, antivirals (especially benzimidazole derivatives),

and anti-infective agents.[5]

Agrochemicals: It can serve as a precursor for novel herbicides, pesticides, and fungicides,

where the difluoro-nitro-aniline moiety can contribute to the desired bioactivity and

environmental persistence profile.[6]

Dyes and Materials: The chromophoric properties of the nitroaniline system make it a useful

starting point for specialty dyes and pigments. The reactive handles also allow for its

incorporation into advanced polymers and electronic materials.

Section 5: Safety, Handling, and Storage
As with all nitroaromatic compounds, 3,4-Difluoro-2-nitroaniline must be handled with

appropriate care. The following guidelines are based on data for the compound and its close

isomers.

Hazard Classification (Predicted):

Acute Toxicity, Oral/Dermal/Inhalation

Skin Irritation

Serious Eye Irritation

Specific Target Organ Toxicity (Single Exposure) - Respiratory system irritation.

Personal Protective Equipment (PPE):

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin

contact.

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate

respirator (e.g., N95).

First Aid Measures:

Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.

Skin Contact: Immediately remove contaminated clothing. Wash affected area with soap

and plenty of water for at least 15 minutes. Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting

upper and lower eyelids. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by

mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from strong oxidizing agents, strong bases, and sources of ignition.

Avoid formation of dust and aerosols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: Defining the Molecule and Navigating
Isomeric Complexity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607538#3-4-difluoro-2-nitroaniline-cas-number-
292145-76-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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